Ethyl (3-(triethoxysilyl)propyl)carbamate

Catalog No.
S1514637
CAS No.
17945-05-0
M.F
C12H27NO5Si
M. Wt
293.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (3-(triethoxysilyl)propyl)carbamate

CAS Number

17945-05-0

Product Name

Ethyl (3-(triethoxysilyl)propyl)carbamate

IUPAC Name

ethyl N-(3-triethoxysilylpropyl)carbamate

Molecular Formula

C12H27NO5Si

Molecular Weight

293.43 g/mol

InChI

InChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14)

InChI Key

MVUXVDIFQSGECB-UHFFFAOYSA-N

SMILES

CCOC(=O)NCCC[Si](OCC)(OCC)OCC

Canonical SMILES

CCOC(=O)NCCC[Si](OCC)(OCC)OCC

The exact mass of the compound Ethyl (3-(triethoxysilyl)propyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl (3-(triethoxysilyl)propyl)carbamate is a bifunctional organosilane acting as a protected (blocked) equivalent of an isocyanatosilane or aminosilane. Featuring a hydrolyzable triethoxysilyl anchoring group and a stable organic carbamate (urethane) moiety, this compound is primarily procured as a latent adhesion promoter, crosslinker, and surface modifier for polyurethanes, epoxies, and hybrid sealants[1]. Unlike highly reactive free isocyanates or basic amines, the carbamate functionality remains chemically neutral and moisture-stable at room temperature, allowing for controlled hydrolysis and extended shelf life in one-component (1K) formulations[2]. It is highly valued in industrial procurement for its ability to provide the robust covalent bonding of an aminosilane upon thermal activation, without the associated handling hazards, premature gelation, or strict anhydrous manufacturing requirements.

Attempting to substitute Ethyl (3-(triethoxysilyl)propyl)carbamate with its closest structural analogs—such as 3-aminopropyltriethoxysilane (APTES) or 3-isocyanatopropyltriethoxysilane (IPTES)—routinely results in severe formulation and manufacturing failures[1]. APTES contains a highly basic primary amine that auto-catalyzes the condensation of its own silanol groups, leading to rapid, uncontrolled oligomerization, viscosity spikes, and premature gelation during storage. Conversely, IPTES contains a free isocyanate group that is extremely sensitive to ambient moisture, reacting rapidly to form insoluble ureas and releasing carbon dioxide gas, which causes container bloating and ruins one-component formulations [2]. The carbamate-protected silane circumvents both failure modes by providing a neutral, moisture-stable latent functional group that only deblocks under specific thermal or catalytic conditions, ensuring predictable processability and extended shelf life.

Formulation Shelf Life and Moisture Stability in 1K Systems

In the production of moisture-curing adhesives and sealants, the stability of the silane additive directly dictates the product's commercial viability. Ethyl (3-(triethoxysilyl)propyl)carbamate exhibits excellent stability in ambient moisture conditions, allowing one-component (1K) formulations to maintain consistent viscosity and reactivity for over 6 to 12 months [1]. In direct contrast, substituting with a free isocyanatosilane (e.g., IPTES) results in rapid degradation upon exposure to trace moisture, with complete loss of the active isocyanate titer and severe CO2 outgassing occurring within hours to days unless strictly anhydrous conditions are maintained[1].

Evidence DimensionFormulation shelf life under ambient trace moisture
Target Compound Data>6-12 months stability with no premature crosslinking or outgassing
Comparator Or BaselineIPTES (Isocyanatosilane): Rapid degradation (hours/days) with urea formation and CO2 generation
Quantified DifferenceOrders of magnitude increase in shelf life and moisture tolerance
Conditions1K moisture-curing polyurethane/hybrid sealant formulations at room temperature

Eliminates the need for expensive anhydrous manufacturing environments and significantly extends the commercial shelf life of the final formulated product.

Thermal Latency and Deblocking Temperature for Heat-Cured Systems

Ethyl (3-(triethoxysilyl)propyl)carbamate functions as a highly effective latent crosslinker because it remains unreactive at room temperature but quantitatively deblocks at elevated temperatures to yield the active aminosilane and volatile byproducts. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) demonstrate that the carbamate group is entirely stable up to approximately 105°C, with maximum deblocking and activation occurring between 150°C and 195°C[1]. In contrast, unprotected aminosilanes like APTES react immediately upon mixing with epoxide or polyurethane resins at 25°C, severely limiting the open time or working pot life of the formulation [2].

Evidence DimensionActivation temperature and formulation open time
Target Compound DataStable at 25°C; activates (deblocks) at 150°C - 195°C
Comparator Or BaselineAPTES (Aminosilane): Reacts immediately at 25°C
Quantified DifferenceProvides indefinite room-temperature open time versus immediate reaction/gelation
ConditionsTGA/DSC thermal profiling and resin mixing at ambient temperature

Allows manufacturers to formulate stable, heat-cured 1K industrial coatings and adhesives that only crosslink when passed through a curing oven.

Hydrolysis Control and Prevention of Auto-Catalytic Condensation

The basicity of a silane's organic functional group heavily influences its hydrolysis and condensation kinetics. The neutral carbamate moiety in Ethyl (3-(triethoxysilyl)propyl)carbamate prevents the auto-catalysis commonly observed with primary amines. While APTES rapidly auto-catalyzes the condensation of its ethoxy groups into siloxane polymers—often leading to uneven, multilayered agglomerates on substrates—the carbamate silane hydrolyzes at a controlled, predictable rate [2]. This controlled reactivity ensures the deposition of uniform, reproducible silane monolayers on inorganic fillers or glass substrates, significantly improving the mechanical reinforcement of the final composite [1].

Evidence DimensionSilanol condensation kinetics and monolayer uniformity
Target Compound DataNeutral pH profile; controlled condensation yielding uniform monolayers
Comparator Or BaselineAPTES (Aminosilane): Basic auto-catalysis leading to rapid polymeric agglomeration
Quantified DifferencePrevents premature siloxane polymerization, ensuring high-fidelity monolayer deposition
ConditionsAqueous/alcoholic silanization baths for inorganic substrate treatment

Guarantees batch-to-batch reproducibility in surface treatments and prevents costly material losses due to premature silane polymerization in the treatment bath.

Latent Adhesion Promoters in 1K Moisture-Curing Sealants

Due to its exceptional moisture stability compared to free isocyanatosilanes, this compound is heavily procured as an adhesion promoter in one-component (1K) polyurethane and silane-modified polymer (SMP) sealants. It ensures long-term in-can stability and prevents premature viscosity spikes, while successfully crosslinking upon atmospheric moisture exposure during the final application [2].

Heat-Activated Crosslinkers for OEM Industrial Coatings

The thermal deblocking profile (activation at 150°C–195°C) makes this carbamate silane ideal for heat-cured industrial and automotive OEM coatings. It allows formulators to mix the silane directly into the bulk resin without triggering room-temperature crosslinking, providing an extended pot life that is impossible to achieve with standard aminosilanes [1].

Controlled Surface Modification of Inorganic Fillers

In the production of advanced polymer composites, this compound is used to treat silica, glass, and metal oxide fillers. Its neutral chemical profile prevents the auto-catalytic agglomeration seen with basic aminosilanes, ensuring a uniform, reproducible silane monolayer that maximizes interfacial shear strength between the filler and the polymer matrix [1].

Physical Description

Liquid

UNII

X9IL5991FC

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17945-05-0

Wikipedia

Ethyl (3-(triethoxysilyl)propyl)carbamate

General Manufacturing Information

All other chemical product and preparation manufacturing
Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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